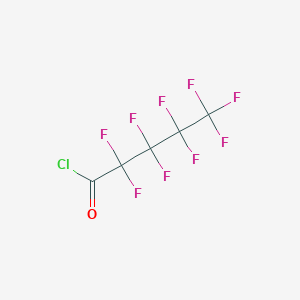

Nonafluoropentanoyl chloride

Description

Nonafluoropentanoyl Chloride within the Context of Fluorinated Organic Chemistry

This compound, also known as perfluoropentanoyl chloride, is a prime example of a perfluoroacyl chloride. alfa-chemistry.comchemicalbook.com It is an organofluorine compound with the chemical formula C₅ClF₉O. scbt.comindofinechemical.com As a fluorinated compound, it possesses distinct chemical properties that set it apart from its non-fluorinated counterparts. scbt.com The presence of a five-carbon chain fully saturated with fluorine atoms significantly enhances the electrophilicity of the carbonyl carbon. scbt.com This heightened reactivity makes it a potent agent for acylation reactions with a variety of nucleophiles. scbt.com

The compound is recognized for its utility in introducing the nonafluoropentanoyl group into other molecules, a common strategy in the synthesis of fluorinated pharmaceuticals and materials. fluoropharm.comcore.ac.uk Its remarkable stability, particularly against hydrolysis, allows for more controlled reactions in various chemical environments. scbt.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 375-60-0 | alfa-chemistry.comscbt.comindofinechemical.com |

| Molecular Formula | C₅ClF₉O | alfa-chemistry.comscbt.comindofinechemical.com |

| Molecular Weight | 282.49 g/mol | alfa-chemistry.comscbt.comsigmaaldrich.com |

| Boiling Point | 66.4 °C to 68 °C at 760 mmHg | alfa-chemistry.comindofinechemical.comlookchem.com |

| Density | 1.673 g/cm³ | alfa-chemistry.comlookchem.com |

| Refractive Index | 1.298 | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Academic Significance and Research Trajectory of Perfluorinated Acyl Halides

Perfluorinated acyl halides, including chlorides and fluorides, are of significant interest in the scientific community. beilstein-journals.orgeuropa.eu Research into perfluorinated compounds (PFCs) has seen a steady increase, indicating their growing importance in various scientific and industrial fields. researchgate.net The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, confer high thermal and chemical stability to these molecules. europa.eu

Perfluoroacyl halides are more reactive than their corresponding carboxylic acids, making them versatile building blocks in synthesis. wikipedia.org They readily react with alcohols, amines, and salts of carboxylic acids to form esters, amides, and anhydrides, respectively. wikipedia.org This reactivity is crucial for creating complex fluorinated molecules with specific functionalities.

While acyl chlorides have traditionally dominated the field, there is a growing interest in acyl fluorides due to their comparable electrophilicity and tendency to produce fewer side-reactions. beilstein-journals.org However, perfluoroacyl chlorides like this compound remain vital reagents. They are instrumental in Friedel-Crafts acylations and in the synthesis of specialized polymers and fluorosurfactants. scbt.comwikipedia.org The research trajectory points towards the development of more efficient and selective methods for utilizing these reactive compounds in creating novel materials, pharmaceuticals, and agrochemicals with enhanced properties. acs.org

Propriétés

IUPAC Name |

2,2,3,3,4,4,5,5,5-nonafluoropentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5ClF9O/c6-1(16)2(7,8)3(9,10)4(11,12)5(13,14)15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRBNMYUNLLWPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5ClF9O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379717 | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-60-0 | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379717 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nonafluoropentanoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of Nonafluoropentanoyl Chloride

Novel Synthetic Routes and Optimization Strategies for Nonafluoropentanoyl Chloride

The synthesis of this compound can be achieved through several strategic pathways, primarily involving the modification of other perfluorinated molecules. These methods focus on efficient conversion and yield optimization.

Halogen exchange reactions represent a fundamental approach for the synthesis of acyl halides. science.gov This strategy involves the substitution of one halogen atom for another in an alkyl or acyl group. organicmystery.com In the context of perfluoroacyl halides, this typically involves converting a more readily available perfluoroacyl fluoride (B91410) or bromide into the desired chloride.

One documented method for preparing this compound is through the halogen exchange of nonafluoropentanoyl fluoride. lookchem.com This conversion can be facilitated by reagents such as lithium tetrachloroaluminate, which serves as a source of chloride ions to displace the fluoride from the acyl group. lookchem.com The reaction is driven by the formation of a more stable aluminum-fluoride bond.

Table 1: Synthesis of this compound via Halogen Exchange A summary of a representative halogen exchange reaction.

| Precursor | Reagent | Product | Key Transformation |

| Nonafluoropentanoyl fluoride | Lithium tetrachloroaluminate | This compound | Fluorine to Chlorine Exchange |

A common and direct route to this compound involves the chlorination of its corresponding carboxylic acid, perfluoropentanoic acid. lookchem.com This transformation is typically accomplished using standard chlorinating agents that are effective at converting carboxylic acids to acyl chlorides.

A well-established reagent for this purpose is phosphorus pentachloride (PCl₅). lookchem.com In this reaction, the hydroxyl group of the carboxylic acid is substituted by a chlorine atom, yielding the acyl chloride and byproducts such as phosphoryl chloride and hydrogen chloride.

Table 2: Synthesis of this compound from Perfluoropentanoic Acid Details of the chlorination of a perfluorinated carboxylic acid precursor.

| Precursor | Reagent | Product | Reaction Type |

| Perfluoropentanoic acid | Phosphorus pentachloride | This compound | Chlorination |

Mechanistic Elucidation of Formation Pathways of this compound

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product formation. The synthesis of this compound is primarily governed by the principles of nucleophilic acyl substitution.

Nucleophilic acyl substitution is the cornerstone mechanism for the interconversion of carboxylic acid derivatives. masterorganicchemistry.comlibretexts.org This reaction proceeds through a characteristic two-step process: nucleophilic addition followed by elimination. masterorganicchemistry.com

Catalysis plays a vital role in enhancing the efficiency of acyl chloride synthesis. While specific studies on alkyl halide catalysis for this compound are not prominent, the catalytic action of N,N-disubstituted formamides, such as N,N-dimethylformamide (DMF), in similar transformations is well-documented. asianpubs.org

In the synthesis of fluorinated benzoyl chlorides from their corresponding benzoic acids using chlorinating agents like triphosgene, DMF is known to act as a catalyst. asianpubs.org The mechanism involves the initial reaction of DMF with the chlorinating agent to form a Vilsmeier salt. This salt is a highly reactive chlorinating reagent. asianpubs.org The Vilsmeier salt then reacts with the carboxylic acid to efficiently produce the desired acyl chloride. asianpubs.org This catalytic cycle allows the reaction to proceed under milder conditions with high yields. Such catalytic principles are applicable to the synthesis of other acyl chlorides, including this compound, from their carboxylic acid precursors. The use of a catalyst like DMF can moderate the reaction and improve the yield and purity of the final product. asianpubs.org

Chemical Reactivity and Reaction Dynamics of Nonafluoropentanoyl Chloride

Reaction Pathways with Nucleophilic Reagents

Nonafluoropentanoyl chloride readily reacts with a variety of nucleophiles. These reactions typically proceed through a nucleophilic addition-elimination mechanism, a common pathway for acyl chlorides. The high reactivity of this compound can be attributed to the pronounced partial positive charge on the carbonyl carbon, induced by the cumulative inductive effect of the nine fluorine atoms.

Acylation Reactions with Alcohols and Amines

This compound is an effective reagent for the acylation of alcohols and amines, leading to the formation of the corresponding perfluorinated esters and amides. These reactions are generally vigorous and often require careful temperature control.

The reaction with alcohols (alcoholysis) produces nonafluoropentanoate esters. The general reaction is as follows:

C₄F₉COCl + R-OH → C₄F₉COOR + HCl

Similarly, the reaction with primary and secondary amines (aminolysis) yields N-substituted nonafluoropentanamides. A base, such as triethylamine (B128534) or pyridine (B92270), is often added to neutralize the hydrogen chloride byproduct.

C₄F₉COCl + R₂NH → C₄F₉CONR₂ + HCl

The perfluoroalkyl moiety in the resulting esters and amides imparts unique properties, such as high thermal stability, chemical resistance, and lipophobicity.

Hydrolysis and its Mechanistic Aspects

In the presence of water, this compound undergoes rapid hydrolysis to form nonafluoropentanoic acid and hydrogen chloride. This reaction is typically exothermic.

C₄F₉COCl + H₂O → C₄F₉COOH + HCl

The mechanism of hydrolysis follows the characteristic nucleophilic addition-elimination pathway. A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and a proton is transferred to a water molecule, yielding the carboxylic acid. The strong electron-withdrawing effect of the nonafluorobutyl group is believed to accelerate the rate of hydrolysis compared to its non-fluorinated counterpart, valeryl chloride.

Exploration of Supramolecular Interactions in Reaction Systems

The highly fluorinated chain of this compound can participate in specific non-covalent interactions, which can be exploited in supramolecular chemistry to influence its reactivity.

Host-Guest Chemistry and Inclusion Complex Formation (e.g., Cyclodextrin (B1172386) Catalysis)

Cyclodextrins, cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, are known to form inclusion complexes with a variety of guest molecules. The hydrophobic and lipophobic nature of the perfluorinated chain of molecules similar to this compound makes them suitable guests for the cyclodextrin cavity in aqueous environments.

Studies on the hydrolysis of perfluorinated esters and amides have shown that cyclodextrins can act as catalysts. nih.govrsc.org The formation of an inclusion complex, where the perfluoroalkyl chain is encapsulated within the cyclodextrin cavity, can orient the reactive carbonyl group favorably for attack by a nucleophile, including the hydroxyl groups of the cyclodextrin itself or water molecules from the surrounding medium. This encapsulation can also alter the local microenvironment of the reactant, potentially stabilizing the transition state and accelerating the reaction rate. While specific studies on the cyclodextrin-catalyzed hydrolysis of this compound are not extensively documented, the behavior of analogous perfluorinated compounds suggests a similar catalytic effect is plausible.

Kinetic and Thermodynamic Studies of this compound Reactivity

Detailed kinetic and thermodynamic data for the reactions of this compound are not widely available in the public domain. However, general principles of physical organic chemistry allow for qualitative predictions regarding its reactivity.

The presence of the electron-withdrawing nonafluorobutyl group is expected to have a significant impact on both the kinetics and thermodynamics of its reactions.

Kinetic Aspects:

Enhanced Rate of Nucleophilic Attack: The strong inductive effect of the fluorine atoms increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by nucleophiles. This is expected to lead to faster reaction rates for acylation and hydrolysis compared to non-fluorinated acyl chlorides.

Activation Parameters: The activation energy for the nucleophilic addition step is likely to be lower for this compound than for its hydrocarbon analog due to the enhanced electrophilicity of the reaction center.

Thermodynamic Aspects:

Exothermic Reactions: The acylation and hydrolysis reactions of this compound are generally expected to be thermodynamically favorable and exothermic.

Stability of Products: The resulting perfluorinated esters, amides, and carboxylic acid are characterized by high thermodynamic stability due to the strength of the carbon-fluorine bonds.

Quantitative data from studies on similar perfluoroacyl chlorides would be necessary to build a more precise understanding of the kinetic and thermodynamic profile of this compound.

Below is a hypothetical data table illustrating the kind of information that would be valuable for a comprehensive understanding of the compound's reactivity, based on typical data for acyl chloride reactions.

| Reaction | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Hydrolysis | H₂O | Dioxane/Water | 25 | Data not available | Data not available |

| Ethanolysis | Ethanol | Acetonitrile | 25 | Data not available | Data not available |

| Aminolysis | Diethylamine | THF | 0 | Data not available | Data not available |

Applications of Nonafluoropentanoyl Chloride in Specialized Chemical Synthesis

Synthesis of Advanced Fluorinated Intermediates and Building Blocks

Nonafluoropentanoyl chloride is primarily used as a powerful acylating agent to create a variety of fluorinated intermediates. These intermediates, or building blocks, are foundational for constructing more complex, highly functionalized molecules. The reagent readily reacts with nucleophiles such as alcohols, amines, and organometallic compounds to form the corresponding esters, amides, and ketones.

The synthesis of perfluoroalkyl ketones is a common application. These ketones are versatile intermediates that can undergo a range of subsequent transformations. For instance, they can be used in reactions to form complex heterocyclic structures, which are common scaffolds in bioactive compounds. researchgate.netnih.gov The introduction of the nonafluoropentanoyl group via this reagent is a direct and efficient method for incorporating a lengthy fluorinated chain into a molecular framework.

Below is a table representing typical reactions where this compound is used to create advanced intermediates.

| Reactant Type | Substrate Example | Product Type | Resulting Intermediate Example | Significance of Intermediate |

| Aromatic Compound | Benzene | Acyl Ketone | 1-Phenyl-2,2,3,3,4,4,5,5,5-nonafluoropentan-1-one | Precursor for fluorinated chalcones and heterocyclic compounds. |

| Organometallic Reagent | Methylmagnesium bromide | Ketone | 1,1,1,2,2,3,3,4,4-Nonafluorohexan-5-one | Building block for creating molecules with a terminal perfluoroalkyl chain. |

| Alcohol | Ethanol | Ester | Ethyl nonafluoropentanoate | Used in condensation reactions and as a precursor for other functional groups. |

| Amine | Aniline | Amide | N-Phenylnonafluoropentanamide | Core structure for developing bioactive molecules with enhanced stability. |

This table is illustrative of the types of synthetic transformations possible with this compound based on standard acyl chloride reactivity.

This compound in Pharmaceutical Compound Synthesis

The incorporation of fluorine is a well-established strategy in drug design to enhance the efficacy and metabolic profile of therapeutic agents. nih.govmdpi.com Approximately 20-25% of all approved small-molecule pharmaceuticals contain fluorine. mdpi.com While the trifluoromethyl group is the most common, longer perfluoroalkyl chains introduced by reagents like this compound offer distinct advantages for modulating molecular properties. mdpi.com

This compound is utilized in the early stages of drug discovery to synthesize novel fluorinated building blocks. nih.gov These building blocks are then incorporated into lead compounds to systematically modify their properties. The nonafluoropentanoyl group, due to its significant size and high fluorine content, can drastically increase the lipophilicity of a molecule. This is a critical parameter for influencing a drug's ability to cross cell membranes and interact with biological targets.

The synthesis strategy often involves the acylation of a core scaffold, such as a heterocyclic amine or alcohol, with this compound. This late-stage functionalization allows medicinal chemists to efficiently generate a library of fluorinated analogues of a promising drug candidate for structure-activity relationship (SAR) studies. The stability of the C-F bond also means that this group can be introduced early in a synthetic sequence and carried through multiple subsequent reaction steps without degradation. nih.gov

The introduction of a nonafluoropentanoyl moiety can profoundly influence both the pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties of a pharmaceutical.

Pharmacokinetic Impact:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes like the cytochrome P450 family. researchgate.net Introducing the nonafluoropentanoyl group at a metabolically vulnerable site on a drug molecule can block oxidation, thereby increasing its half-life and bioavailability. mdpi.com

Lipophilicity: Fluorine is highly electronegative but has low polarizability, and the accumulation of many fluorine atoms, as in a nonafluoropentyl group, significantly increases a molecule's lipophilicity (fat-solubility). mdpi.com This can enhance membrane permeability and absorption, but must be carefully balanced to avoid excessive accumulation in fatty tissues.

Pharmacodynamic Impact:

Binding Affinity: The highly polarized C-F bonds can engage in specific, non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) with amino acid residues in a target protein's binding pocket. This can lead to a conformational lock, increasing the binding affinity and potency of the drug.

Conformational Control: The sterically demanding nonafluoropentyl group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape that fits more precisely into its biological target.

| Property | Influence of Nonafluoropentanoyl Group | Consequence for Drug Candidate |

| Pharmacokinetics | ||

| Metabolic Stability | Increases by blocking enzymatic oxidation | Longer half-life, reduced clearance |

| Lipophilicity | Significantly increases | Enhanced membrane permeability, potential for tissue distribution |

| Bioavailability | Often improved | Better drug exposure from oral administration |

| Pharmacodynamics | ||

| Target Binding | Can form unique polar and hydrophobic interactions | Potentially higher affinity and potency |

| Molecular Conformation | Restricts rotational freedom | May favor the bioactive conformation |

This compound in Agrochemical Development

Similar to pharmaceuticals, fluorine incorporation is a critical tool in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.net Over 30% of agrochemicals contain at least one fluorine atom. mdpi.com The introduction of perfluoroalkyl groups can enhance the performance, stability, and selectivity of these products. researchgate.netresearchgate.net

This compound is used to synthesize key fluorinated intermediates for the agrochemical industry. Many successful agrochemicals are based on complex heterocyclic cores. nih.gov The synthesis of these compounds can involve the reaction of this compound with a heterocyclic amine to form a stable amide, or its use in a Friedel-Crafts acylation to attach the fluorinated chain to an aromatic ring system. researchgate.net

These synthetic strategies allow for the creation of novel active ingredients where the perfluorinated tail is a dominant feature. For example, the nonafluoropentanoyl group can be appended to a pyrazole (B372694) or pyridine (B92270) scaffold, two heterocyclic systems frequently found in commercial pesticides. ccspublishing.org.cn The resulting fluorinated ketones or amides serve as advanced building blocks for further elaboration into the final agrochemical product. ccspublishing.org.cn

The presence of a nonafluoropentanoyl group can significantly enhance the desired properties of an agrochemical, leading to improved field performance.

Enhancement of Bioactivity: The increased lipophilicity imparted by the fluorinated chain can improve the penetration of the agrochemical through the waxy cuticle of plant leaves or the chitinous exoskeleton of insects. This leads to more efficient delivery to the target site and, consequently, higher bioactivity at a lower application rate. researchgate.net

Increased Metabolic Resistance: Just as in pharmaceuticals, the nonafluoropentanoyl group can block metabolic pathways in target pests or weeds. This prevents the organism from detoxifying the active ingredient, leading to a more potent and longer-lasting effect. researchgate.net

Selectivity: The unique steric and electronic properties of the nonafluoropentanoyl group can fine-tune the binding of the agrochemical to its target enzyme or receptor. This can increase its selectivity, making it more effective against the target pest while having less impact on non-target organisms, such as beneficial insects or the crop itself.

| Property | Influence of Nonafluoropentanoyl Group | Consequence for Agrochemical Design |

| Bioactivity | Increases lipophilicity | Enhanced penetration through biological barriers (e.g., plant cuticle) |

| Persistence | Increases resistance to metabolic degradation | Longer duration of action in the field |

| Selectivity | Alters molecular shape and electronic profile | Improved binding to target pest's receptor over non-target organisms |

| Physicochemical | Modifies volatility and solubility | Can be tuned for specific formulation and application requirements |

Role in Materials Science and Polymer Chemistry

The incorporation of perfluorinated chains onto surfaces and into polymer matrices can dramatically alter their properties, imparting characteristics such as hydrophobicity, oleophobicity, chemical resistance, and low surface energy. This compound is a key reactant in achieving these modifications due to the high reactivity of its acyl chloride group, which readily undergoes nucleophilic substitution with various functional groups present in polymers and on surfaces.

Modification of Polymeric Materials (e.g., Nitrocellulose, Polyvinyl Chloride)

This compound is utilized to chemically modify the surface of various polymeric materials to enhance their performance characteristics. While specific documented examples of its reaction with nitrocellulose are not prevalent in readily available literature, the principles of acylation suggest its potential for such modifications. The hydroxyl groups present on the nitrocellulose backbone could theoretically be esterified by this compound, leading to a surface with significantly altered properties.

The modification of polyvinyl chloride (PVC) with fluorine-containing compounds has been explored to improve its surface properties. Patents describe the use of various fluorine-containing reactive compounds, including this compound, for this purpose. nih.govresearchgate.netgoogle.comgoogleapis.comgoogle.comgoogleapis.com The reaction would likely proceed by the acylation of any available functional groups or through more complex grafting procedures to introduce the nonafluoropentyl moiety. This modification aims to enhance the hydrophobicity and chemical resistance of the PVC surface.

A more concrete example of this type of modification is seen in the derivatization of poly(hydroxyethyl methacrylate) (PHEMA) films. In these studies, the hydroxyl groups of PHEMA are reacted with perfluoroalkyl acid chlorides to attach perfluoroalkyl side chains. This modification results in surfaces that are extremely hydrophobic and oleophobic. gcms.cz

| Polymer Substrate | Modifying Reagent | Intended Outcome | Reference |

| Polyvinyl Chloride | This compound | Enhanced hydrophobicity and chemical resistance | nih.govresearchgate.netgoogle.comgoogleapis.comgoogle.comgoogleapis.com |

| Poly(hydroxyethyl methacrylate) | Perfluoroalkyl acid chlorides | Extreme hydrophobicity and oleophobicity | gcms.cz |

Fabrication of Functionalized Surfaces and Coatings

The creation of functionalized surfaces and coatings with tailored wettability is a significant area of materials science. This compound plays a role in the fabrication of such surfaces by providing a straightforward method for introducing perfluoroalkyl chains. These chains, due to their low surface energy, are responsible for creating hydrophobic and oleophobic surfaces.

The reaction of this compound with a surface containing reactive functional groups, such as hydroxyl or amine groups, leads to the covalent attachment of the nonafluoropentanoyl moiety. This surface modification can transform a hydrophilic material into a highly non-wetting one. Such coatings are desirable for a variety of applications, including self-cleaning surfaces, anti-fouling coatings, and moisture-repellent textiles.

Development of Advanced Materials Incorporating Perfluorinated Moieties

The integration of perfluorinated moieties into the bulk structure of materials can lead to the development of advanced materials with unique and valuable properties. This compound serves as a building block in the synthesis of such materials. By reacting it with appropriate monomers or polymers, materials with enhanced thermal stability, chemical inertness, and specific optical or electrical properties can be designed.

Patents suggest the use of this compound in the synthesis of compounds that can act as antistatic agents for polymers, inducing both hydrophobic and water-repellent properties. google.comnih.gov The incorporation of the C4F9 group can lead to materials with low dielectric constants, making them suitable for applications in microelectronics. Furthermore, the presence of perfluorinated segments can influence the morphology and phase behavior of block copolymers, enabling the creation of structured nanomaterials.

Derivatization for Chiral Analysis and Stereochemical Studies

In the field of stereochemistry, the analysis of enantiomers often requires their conversion into diastereomers, which can then be separated and quantified using standard chromatographic or spectroscopic techniques. This process, known as derivatization, is a cornerstone of chiral analysis.

Preparation of Chiral Auxiliaries and Shift Reagents

While direct evidence for the use of this compound in the preparation of chiral auxiliaries and shift reagents is limited in the reviewed literature, the synthesis of fluorinated chiral auxiliaries is a known strategy in asymmetric synthesis. nih.govnih.govcollectionscanada.gc.caacs.org These auxiliaries, which are enantiomerically pure compounds, are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The presence of a perfluoroalkyl group in a chiral auxiliary can offer several advantages, including enhanced solubility in fluorous solvents for simplified purification and the potential for unique stereochemical control due to the electronic and steric properties of the fluorinated chain. For instance, enantiopure polyfluoroalkanesulfinamides have been synthesized and used as chiral auxiliaries in asymmetric reactions. nih.gov

Similarly, chiral shift reagents, used in NMR spectroscopy to determine the enantiomeric purity of a sample, can be synthesized to contain fluorinated moieties. Although specific examples with this compound are not readily found, the principle of incorporating a fluorinated group to influence the magnetic environment of the analyte's enantiomers is a viable approach.

Advanced Spectroscopic Characterization Techniques for Nonafluoropentanoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of Nonafluoropentanoyl chloride and its derivatives. Both ¹⁹F and ¹³C NMR are instrumental in confirming the identity and purity of these compounds.

For derivatives of this compound that are chiral, determining the enantiomeric purity is often a critical requirement, particularly in pharmaceutical and materials science applications. ¹⁹F NMR spectroscopy, in conjunction with chiral shift reagents (CSRs), offers a powerful method for this analysis. acs.orgfigshare.com Chiral shift reagents are typically lanthanide complexes that can reversibly bind to the chiral molecule, forming diastereomeric complexes. libretexts.org These diastereomeric complexes have different magnetic environments, leading to separate signals for each enantiomer in the NMR spectrum. libretexts.org

The significant advantage of using ¹⁹F NMR for this purpose is the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often leads to baseline separation of the enantiomeric signals. rsc.orgresearchgate.net The process involves adding a small amount of a chiral lanthanide shift reagent, such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), to the NMR sample of the chiral derivative. The integration of the distinct ¹⁹F signals corresponding to each enantiomer allows for the direct and accurate calculation of the enantiomeric excess (ee). libretexts.org

Table 1: Hypothetical ¹⁹F NMR Data for a Chiral Derivative of this compound in the Presence of a Chiral Shift Reagent

| Enantiomer | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR | Integration |

| R-enantiomer | -125.4 | -125.8 | 75 |

| S-enantiomer | -125.4 | -126.2 | 25 |

Note: This data is illustrative to demonstrate the principle of enantiomeric resolution using a chiral shift reagent.

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. wikipedia.org The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment, providing distinct signals for the fluorine atoms in different positions along the perfluorinated chain. alfa-chemistry.com

In this compound (CF₃CF₂CF₂CF₂COCl), one would expect to see four distinct signals corresponding to the four different trifluoromethyl and difluoromethylene groups. The chemical shifts are typically referenced to an external standard such as CFCl₃ (trichlorofluoromethane), which is set to 0 ppm. alfa-chemistry.com The electron-withdrawing carbonyl group causes a downfield shift for the adjacent CF₂ group compared to the other CF₂ groups in the chain. The terminal CF₃ group will have a characteristic chemical shift, and the internal CF₂ groups will also be distinguishable.

Table 2: Typical ¹⁹F NMR Chemical Shift Ranges for this compound

| Group | Typical Chemical Shift Range (ppm vs. CFCl₃) |

| CF₃ -CF₂-CF₂-CF₂-COCl | -80 to -85 |

| CF₃-CF₂ -CF₂-CF₂-COCl | -120 to -125 |

| CF₃-CF₂-CF₂ -CF₂-COCl | -125 to -130 |

| CF₃-CF₂-CF₂-CF₂ -COCl | -115 to -120 |

Note: These are approximate values and can be influenced by the solvent and other experimental conditions.

The integration of these signals provides a quantitative measure of the number of fluorine atoms in each environment, which can be used to confirm the structure of the molecule. Furthermore, coupling between adjacent fluorine nuclei (²JFF, ³JFF) provides additional structural information through the splitting patterns of the signals. huji.ac.il

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups and bond vibrations within the this compound molecule.

The FT-IR spectrum of this compound is dominated by a very strong absorption band corresponding to the carbonyl (C=O) stretching vibration. Due to the high electronegativity of the perfluoroalkyl chain and the chlorine atom, this band is expected to appear at a significantly high frequency, typically in the range of 1800-1820 cm⁻¹. uobabylon.edu.iqlibretexts.org This is higher than the carbonyl stretching frequency observed in non-fluorinated acyl chlorides. The spectrum will also feature a series of intense absorption bands in the region of 1100-1350 cm⁻¹, which are characteristic of C-F stretching vibrations.

Raman spectroscopy provides complementary information. While the C=O stretch is also observable in the Raman spectrum, the C-F and C-C bond vibrations of the perfluorinated backbone often give rise to strong Raman signals.

Table 3: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity in IR | Intensity in Raman |

| C=O Stretch | 1800 - 1820 | Very Strong | Moderate |

| C-F Stretches | 1100 - 1350 | Strong | Strong |

| C-C Stretches | 900 - 1100 | Moderate | Strong |

| C-Cl Stretch | 600 - 800 | Moderate | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy can be used to investigate the electronic transitions within this compound. The carbonyl group is the primary chromophore in the molecule. It is expected to exhibit a weak absorption band in the UV region corresponding to the n→π* transition. youtube.com This transition involves the excitation of a non-bonding electron from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl double bond. youtube.com

Due to the strong electron-withdrawing nature of the nonafluoropentyl group, the energy of the non-bonding (n) orbital is lowered. This increases the energy gap for the n→π* transition, resulting in a shift of the absorption maximum to a shorter wavelength (a "blue shift" or hypsochromic shift) compared to non-fluorinated acyl chlorides. nih.gov The λmax for this transition is expected to be below 300 nm. A more intense absorption corresponding to a π→π* transition would occur at a much shorter wavelength, typically in the vacuum UV region. youtube.com

Table 4: Expected Electronic Transitions for this compound

| Transition | Approximate λmax (nm) | Molar Absorptivity (ε) |

| n→π | 260 - 290 | Low |

| π→π | < 200 | High |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In electron ionization mass spectrometry (EI-MS), the molecule is ionized to form a molecular ion (M⁺˙), which then undergoes fragmentation. wikipedia.org

The molecular ion peak for this compound (C₅ClF₉O) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 282 g/mol , considering the isotopes of chlorine). epa.gov The fragmentation of perfluorinated compounds is well-characterized. nih.gov A primary fragmentation pathway for this compound would be the loss of the chlorine atom to form a stable acylium ion [C₄F₉CO]⁺. libretexts.org This acylium ion can then lose a molecule of carbon monoxide (CO) to generate the perfluorobutyl cation [C₄F₉]⁺. Further fragmentation of the [C₄F₉]⁺ ion would involve the sequential loss of CF₂ units, leading to a series of characteristic peaks at lower m/z values.

Table 5: Plausible Mass Spectrometry Fragmentation of this compound

| Ion | m/z (approximate) |

| [C₄F₉COCl]⁺˙ | 282 |

| [C₄F₉CO]⁺ | 247 |

| [C₄F₉]⁺ | 219 |

| [C₃F₇]⁺ | 169 |

| [C₂F₅]⁺ | 119 |

| [CF₃]⁺ | 69 |

Advanced Spectroscopic Methods for Surface and Interfacial Characterization of Modified Materials

When this compound is used to modify surfaces, for instance, to create hydrophobic or oleophobic coatings, advanced surface-sensitive spectroscopic techniques are essential for characterizing the resulting interfacial layer.

X-ray Photoelectron Spectroscopy (XPS) is a highly valuable tool for determining the elemental composition and chemical states of the atoms on the surface. uh.edu An XPS survey scan of a surface modified with this compound would show peaks for fluorine (F 1s), carbon (C 1s), oxygen (O 1s), and potentially chlorine (Cl 2p), confirming the presence of the modifying layer. High-resolution scans of the C 1s region would reveal multiple peaks corresponding to the different chemical environments of the carbon atoms, such as CF₃, CF₂, and the carbonyl carbon, allowing for a detailed analysis of the chemical structure of the surface layer. nih.gov

Solid-state ¹⁹F NMR can also be employed to study the structure and dynamics of the fluorinated layer on a solid support, providing information that is complementary to XPS. researchgate.net Techniques such as Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy are also used to obtain vibrational information specifically from the surface layer, confirming the covalent attachment and orientation of the molecules.

Table 6: Spectroscopic Techniques for Surface Analysis of Materials Modified with this compound

| Technique | Information Obtained |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical states of atoms on the surface. |

| Solid-State ¹⁹F NMR | Structure and dynamics of the fluorinated surface layer. |

| Attenuated Total Reflectance (ATR)-FTIR | Vibrational modes of the surface-bound molecules, confirming functional groups. |

Theoretical and Computational Investigations of Nonafluoropentanoyl Chloride

Quantum Chemical Modeling of Molecular Structure and Electronic Properties

Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for understanding the three-dimensional structure and electronic landscape of molecules like nonafluoropentanoyl chloride. While specific studies on this compound are not abundant in publicly accessible literature, principles from computational studies on other perfluoroacyl chlorides and fluorinated carbonyl compounds can be applied to predict its properties.

DFT calculations would typically be employed to optimize the geometry of the this compound molecule, predicting key structural parameters. The strong electronegativity of the fluorine atoms significantly influences the molecule's geometry and electronic properties. The perfluoroalkyl chain (C₄F₉) creates a strong inductive effect, withdrawing electron density from the carbonyl carbon. This effect is crucial in determining the reactivity of the acyl chloride group.

The electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential, are also elucidated through these models. The carbonyl carbon is expected to be highly electrophilic due to the electron-withdrawing effects of both the chlorine atom and the nonafluorobutyl group. This high electrophilicity is a key determinant of its chemical behavior.

Table 1: Predicted Molecular and Electronic Properties of this compound (Based on Analogous Compounds)

| Property | Predicted Value/Characteristic | Computational Method |

| Molecular Geometry | DFT (e.g., B3LYP/6-31G*) | |

| C=O Bond Length | Shorter than in non-fluorinated acyl chlorides | |

| C-Cl Bond Length | Elongated due to electronic effects | |

| Electronic Properties | DFT | |

| Dipole Moment | Significant, with the negative end towards the oxygen and fluorine atoms | |

| HOMO-LUMO Gap | Relatively large, indicating kinetic stability | |

| Mulliken Charge on C=O Carbon | Highly positive, indicating strong electrophilicity | |

| Electrostatic Potential | Large positive potential around the carbonyl carbon |

Note: The values in this table are qualitative predictions based on computational studies of structurally similar perfluorinated acyl chlorides. Specific values would require dedicated quantum chemical calculations for this compound.

Computational Studies of Reaction Mechanisms and Transition States

Computational chemistry provides a window into the energetic pathways of chemical reactions, allowing for the study of reaction mechanisms and the fleeting transition states that govern them. For this compound, computational studies can model its reactions with various nucleophiles, which are central to its synthetic utility.

By mapping the potential energy surface of a reaction, researchers can identify the minimum energy pathway from reactants to products. This involves locating and characterizing the transition state, which is a first-order saddle point on the potential energy surface. The energy difference between the reactants and the transition state, known as the activation energy, is a critical parameter for predicting reaction rates.

For instance, the hydrolysis of this compound or its reaction with an alcohol to form an ester can be modeled. These calculations would likely show a mechanism involving nucleophilic attack on the highly electrophilic carbonyl carbon, followed by the departure of the chloride ion. The presence of the bulky and electron-withdrawing nonafluorobutyl group would be expected to influence the stereochemistry and energetics of the transition state.

Table 2: Representative Data from a Hypothetical Reaction Mechanism Study

| Reaction Parameter | Description | Predicted Outcome for this compound Reactions |

| Reactants | This compound + Nucleophile (e.g., H₂O) | Stable geometries and energies calculated |

| Transition State | Structure where the nucleophile is partially bonded to the carbonyl carbon and the C-Cl bond is partially broken | A single imaginary frequency in the vibrational analysis confirms a true transition state |

| Products | Nonafluoropentanoic acid + HCl | Stable geometries and energies calculated |

| Activation Energy (Ea) | Energy barrier for the reaction | Lower than for non-fluorinated analogues due to the high electrophilicity of the carbonyl carbon |

| Reaction Enthalpy (ΔH) | Overall energy change of the reaction | Exothermic |

Note: This table illustrates the type of data obtained from computational reaction mechanism studies. The specific outcomes are predictions based on the known reactivity of similar compounds.

Molecular Dynamics Simulations for Reactivity and Interaction Prediction

Molecular dynamics (MD) simulations offer a means to study the behavior of molecules over time, providing insights into their dynamic properties and interactions in different environments, such as in solution. For this compound, MD simulations can be used to understand its solvation, conformational flexibility, and how it interacts with other molecules, which can influence its reactivity.

In an MD simulation, the classical equations of motion are solved for a system of atoms and molecules, governed by a force field that describes the inter- and intramolecular interactions. By simulating this compound in a solvent like water or an organic solvent, one can observe how the solvent molecules arrange around it and how this solvation shell might affect the accessibility of the reactive acyl chloride group to a nucleophile.

These simulations can also predict macroscopic properties such as diffusion coefficients and can be used to explore the conformational landscape of the flexible nonafluorobutyl chain. Understanding the preferred conformations can be important in reactions where steric hindrance plays a role.

Spectroscopic Property Prediction and Experimental Validation

A significant application of quantum chemical calculations is the prediction of spectroscopic properties, which can then be compared with experimental data for validation of the computational model and interpretation of experimental spectra. For this compound, computational methods can predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies and intensities for IR and Raman spectroscopy are typically calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in assigning the observed spectral bands to specific molecular vibrations. For example, the characteristic C=O stretching frequency in the IR spectrum of this compound is expected to be at a higher wavenumber compared to its non-fluorinated counterparts due to the strong electron-withdrawing effect of the perfluoroalkyl group.

Similarly, NMR chemical shifts can be calculated and compared with experimental data. This is particularly useful for complex fluorinated molecules where the ¹⁹F NMR spectrum can be intricate. Theoretical predictions can aid in the assignment of signals to specific fluorine atoms within the nonafluorobutyl chain.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Value (Computational) | Experimental Value (Typical) |

| IR Spectroscopy | ||

| C=O Stretch Frequency | ~1800-1820 cm⁻¹ | In the region of 1810 cm⁻¹ |

| C-F Stretch Frequencies | Multiple bands in the 1100-1300 cm⁻¹ region | Strong absorptions in the 1100-1300 cm⁻¹ range |

| ¹⁹F NMR Spectroscopy | ||

| CF₃ Chemical Shift | Predicted relative to a standard | Distinct triplet |

| CF₂ Chemical Shifts | Predicted relative to a standard | Multiple complex multiplets |

Note: The predicted values are based on typical results from quantum chemical calculations for similar fluorinated compounds and serve as an illustration of the correlation between theoretical and experimental data.

Future Directions and Emerging Research Avenues for Nonafluoropentanoyl Chloride

Development of Sustainable Synthetic Methodologies for Perfluorinated Compounds

The traditional synthesis of perfluorinated compounds often involves harsh conditions and hazardous reagents, prompting a shift towards more sustainable and "green" alternatives. For nonafluoropentanoyl chloride, future research is increasingly directed at methodologies that minimize environmental impact and enhance safety.

Biocatalysis and Enzymatic Synthesis: The use of enzymes and microorganisms in chemical synthesis offers a promising green alternative. scbt.com Biocatalysis can lead to highly selective reactions under mild conditions, reducing energy consumption and waste generation. scbt.com Research is exploring the potential of engineered enzymes to catalyze the synthesis of perfluoroacyl chlorides, including this compound, from renewable feedstocks. While still in early stages, biocatalytic routes could revolutionize the production of these important chemical building blocks.

Photocatalysis and Electrochemical Synthesis: Visible-light photoredox catalysis and electrochemical methods are emerging as powerful tools for organic synthesis. mdpi.com Photocatalysis can enable the activation of strong chemical bonds under mild conditions, offering a pathway to more energy-efficient synthesis of fluorinated compounds. mdpi.com Electrochemical synthesis, which uses electricity to drive chemical reactions, can reduce the need for chemical oxidants and reductants, thereby minimizing waste. acs.org The application of these techniques to the synthesis of this compound is an active area of investigation, with the potential to create more sustainable and cost-effective production processes. mdpi.comacs.org

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The development of novel catalysts is paramount to improving the economic viability and environmental footprint of this compound production. Research in this area is focused on achieving higher selectivity, increasing reaction rates, and enabling the use of less hazardous reagents.

Future catalytic systems are being designed to offer precise control over the fluorination process, minimizing the formation of unwanted byproducts. This not only improves the purity of the final product but also reduces the need for extensive purification steps, which can be both costly and environmentally taxing. Furthermore, the development of highly active catalysts can significantly increase the productivity of manufacturing processes. rsc.org Researchers are investigating a range of new catalytic materials, from metal-organic frameworks to nanoparticle-based catalysts, to achieve these goals.

Expansion of Applications in Emerging Technologies and Niche Fields

The unique properties of this compound, such as its high thermal stability and chemical resistance, make it a valuable component in a range of advanced materials and applications.

Energy Storage: Per- and polyfluoroalkyl substances (PFAS) are being investigated for their potential use in lithium-ion batteries and other energy storage technologies. epa.gov this compound can serve as a precursor for the synthesis of novel electrolyte additives and electrode binders that enhance battery performance, safety, and lifespan. epa.govnih.gov The development of fluorine-free alternatives is also a significant area of research. epa.gov

High-Performance Polymers and Functional Fluids: The incorporation of perfluorinated moieties into polymers can impart desirable properties such as hydrophobicity, oleophobicity, and low surface energy. This compound is a key building block for creating such high-performance polymers used in demanding applications, including advanced coatings, membranes, and seals. It is also utilized in the formulation of specialty lubricants and heat-transfer fluids for extreme environments.

Electronic Materials: The electronics industry requires materials with specific dielectric properties and high thermal stability. Perfluorinated compounds are used in the manufacturing of semiconductors and other electronic components. This compound can be a precursor to photoresist materials and specialized coatings for electronic devices.

Interdisciplinary Research Synergies Involving this compound

The multifaceted nature of this compound fosters collaboration across various scientific disciplines, leading to innovative solutions and discoveries.

Materials Science and Nanotechnology: The synergy between fluorine chemistry and materials science is leading to the development of novel nanocomposites and functional surfaces. This compound can be used to modify the surface of nanoparticles, tailoring their properties for specific applications in catalysis, sensing, and biomedical devices.

Biomedical and Pharmaceutical Sciences: Fluorinated compounds play a crucial role in drug discovery and medical imaging. acs.org While direct applications of this compound in this area are not extensively documented, its derivatives are being explored. For instance, perfluorinated compounds are used as contrast agents in magnetic resonance imaging (MRI). acs.org The reactivity of the acyl chloride group allows for its attachment to larger molecules, opening possibilities for the development of new diagnostic and therapeutic agents.

Agrochemicals: The introduction of fluorine into agrochemicals can enhance their efficacy and stability. ccspublishing.org.cn this compound can serve as a synthon for the creation of new pesticides and herbicides with improved performance and potentially reduced environmental impact. ccspublishing.org.cn

Q & A

What are the recommended synthetic routes for preparing nonafluoropentanoyl chloride, and what factors influence reaction efficiency?

Level: Basic

Answer:

this compound is typically synthesized via chlorination of nonafluoropentanoic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key factors influencing efficiency include:

- Reagent stoichiometry : Excess SOCl₂ (1.5–2.0 equivalents) ensures complete conversion of the carboxylic acid to the acyl chloride .

- Temperature control : Reactions are conducted under reflux (70–80°C) to avoid side reactions such as decomposition of the fluorinated backbone .

- Moisture exclusion : Strict anhydrous conditions are critical due to the compound’s high reactivity with water .

Post-synthesis, purification via fractional distillation under inert atmosphere (argon/nitrogen) is recommended to isolate the product (>95% purity) .

How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic acyl substitution?

Level: Basic

Answer:

The nine fluorine atoms on the pentanoyl chain create a strong electron-withdrawing effect, which:

- Activates the carbonyl carbon : Enhances electrophilicity, accelerating nucleophilic attack by amines, alcohols, or water .

- Stabilizes intermediates : The electron-deficient carbonyl forms a tetrahedral intermediate more readily than non-fluorinated analogs, as shown in kinetic studies comparing reaction rates with ethanol (k = 0.45 M⁻¹s⁻¹ for this compound vs. 0.12 M⁻¹s⁻¹ for pentanoyl chloride) .

- Reduces steric hindrance : The linear perfluorinated chain minimizes steric effects, favoring SN2 mechanisms in reactions with bulky nucleophiles .

What analytical techniques are most effective for characterizing this compound, and how are spectral data interpreted?

Level: Basic

Answer:

Key techniques include:

- ¹⁹F NMR : A singlet at δ −80 to −85 ppm confirms the presence of nine equivalent fluorine atoms .

- IR spectroscopy : A strong C=O stretch near 1800 cm⁻¹ and C-F stretches between 1100–1250 cm⁻¹ are diagnostic .

- Mass spectrometry (EI-MS) : The molecular ion peak [M]⁺ at m/z 266.04 (C₅F₉ClO) and fragment ions (e.g., [C₅F₉]⁺ at m/z 231) validate the structure .

Quantitative purity analysis via gas chromatography (GC) with flame ionization detection (FID) is recommended, using a DB-5 capillary column and helium carrier gas .

What mechanistic pathways explain the thermal decomposition of this compound under varying conditions?

Level: Advanced

Answer:

Thermal stability studies reveal two primary decomposition pathways:

- Hydrolysis : At >100°C in humid environments, rapid hydrolysis generates nonafluoropentanoic acid (C₅F₉COOH) and HCl, with a half-life of <1 hour at 120°C/60% RH .

- Radical degradation : Under inert atmospheres (argon), homolytic cleavage of C-Cl bonds occurs above 200°C, producing perfluorocarbon radicals and chlorine gas, as confirmed by electron paramagnetic resonance (EPR) spectroscopy .

Controlled thermogravimetric analysis (TGA) is essential to determine safe handling temperatures (<80°C recommended) .

How can researchers resolve contradictions in reported toxicity data for this compound across databases?

Level: Advanced

Answer:

Discrepancies in toxicity values (e.g., LD₅₀ ranges from 120–250 mg/kg in rodents) often arise from:

- Variability in test protocols : Differences in exposure duration, species, and endpoints (e.g., acute vs. chronic toxicity) .

- Purity of test material : Impurities like residual SOCl₂ or HF can skew results; studies using ≥99% pure compound (via GC-MS validation) are more reliable .

To address contradictions, researchers should:

Cross-reference data from authoritative sources (e.g., PubChem, CAS Common Chemistry) .

Replicate key studies under standardized OECD guidelines .

What precautions are critical when handling this compound in electrophilic trifluoromethylation reactions?

Level: Advanced

Answer:

Safety protocols include:

- Controlled atmosphere use : Perform reactions in a fume hood with HEPA filtration to capture volatile HCl and HF byproducts .

- Personal protective equipment (PPE) : Acid-resistant gloves (e.g., nitrile), face shields, and aprons are mandatory .

- Spill management : Neutralize spills with sodium bicarbonate (NaHCO₃) followed by calcium gluconate gel to bind fluoride ions .

Storage in amber glass under argon at −20°C prevents photodegradation and moisture ingress .

How can this compound be utilized in synthesizing fluorinated polymers with tailored dielectric properties?

Level: Advanced

Answer:

The compound serves as a monomer in polycondensation reactions to produce perfluorinated polyamides or polyesters. Key steps:

Co-polymerization : React with perfluorinated diamines (e.g., C₆F₁₂(NH₂)₂) at 60–80°C in anhydrous DMF .

Dielectric tuning : Adjust the fluorine content to achieve dielectric constants (κ) as low as 2.1, measured via impedance spectroscopy .

Applications include high-frequency insulators and anti-fouling coatings, with thermal stability up to 300°C .

What strategies validate computational models predicting the reactivity of this compound in silico?

Level: Advanced

Answer:

Benchmark DFT calculations : Compare computed reaction barriers (e.g., B3LYP/6-31G*) with experimental kinetics for nucleophilic substitutions .

Electrostatic potential mapping : Validate electron-deficient regions at the carbonyl carbon using Mulliken charges .

Cross-validation : Reproduce literature data (e.g., bond dissociation energies) using multiple software packages (Gaussian, ORCA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.